Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15750188
InChI: InChI=1S/C10H11ClN2O2/c1-7-5-3-4-6-8(7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9+
SMILES:
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66 g/mol

Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate

CAS No.:

Cat. No.: VC15750188

Molecular Formula: C10H11ClN2O2

Molecular Weight: 226.66 g/mol

* For research use only. Not for human or veterinary use.

Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate -

Specification

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
IUPAC Name methyl (2E)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate
Standard InChI InChI=1S/C10H11ClN2O2/c1-7-5-3-4-6-8(7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9+
Standard InChI Key ABRATOLIWLJHJQ-UKTHLTGXSA-N
Isomeric SMILES CC1=CC=CC=C1N/N=C(\C(=O)OC)/Cl
Canonical SMILES CC1=CC=CC=C1NN=C(C(=O)OC)Cl

Introduction

Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate is a complex organic compound belonging to the class of hydrazones. It features a unique molecular structure that includes a hydrazone functional group linked to a chloroacetate moiety. This compound is of interest in various scientific fields due to its distinctive chemical properties and potential applications.

Synthesis of Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate

The synthesis of this compound typically involves a multi-step reaction process. The primary method includes the reaction of methyl chloroacetate with 2-methylphenylhydrazine under controlled conditions. This process requires careful handling due to the reactivity of the starting materials and the sensitivity of the product to environmental conditions.

Synthesis Steps:

  • Preparation of Starting Materials: Methyl chloroacetate and 2-methylphenylhydrazine are prepared or obtained.

  • Reaction Conditions: The reaction is carried out in a suitable solvent under controlled temperature and pH conditions to favor the formation of the desired isomer.

  • Purification: The product is purified using standard organic chemistry techniques such as recrystallization or chromatography.

Chemical Reactions and Mechanisms

Methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate can participate in several chemical reactions due to its functional groups. The hydrazone group is particularly reactive and can undergo various transformations, including hydrolysis and condensation reactions.

Reaction Types:

  • Hydrolysis: The ester group can hydrolyze under acidic or basic conditions to form the corresponding acid.

  • Condensation Reactions: The hydrazone group can react with carbonyl compounds to form new heterocyclic compounds.

Applications and Potential Uses

The applications of methyl (2Z)-2-chloro-2-[2-(2-methylphenyl)hydrazin-1-ylidene]acetate are diverse and span across various scientific disciplines. While specific biological activities or industrial uses are not well-documented, compounds with similar structures have shown potential in pharmaceutical and agricultural applications.

Potential Areas of Application:

  • Pharmaceuticals: Hydrazones are known for their biological activity, including antimicrobial and anticancer properties.

  • Agriculture: Some hydrazones have been explored as pesticides or plant growth regulators.

Spectroscopic Data

  • NMR Spectroscopy: Useful for determining the structure and isomeric purity.

  • IR Spectroscopy: Helps identify functional groups present in the compound.

Biological Activity

  • While specific biological activity data for this compound is limited, hydrazones generally exhibit a range of biological activities that could be explored further.

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